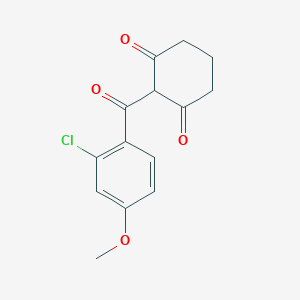

2-(2-Chloro-4-methoxybenzoyl)cyclohexane-1,3-dione

Description

2-(2-Chloro-4-methoxybenzoyl)cyclohexane-1,3-dione is a synthetic derivative of the cyclohexane-1,3-dione scaffold, a structural motif central to inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a key enzyme in tyrosine catabolism and carotenoid biosynthesis, making its inhibition a critical mechanism for herbicides and therapeutic agents . The compound’s activity arises from its ability to chelate the Fe²⁺ ion in the HPPD active site, disrupting plant growth or metabolic pathways in targeted organisms . While its primary application is herbicidal, structural analogs have also been explored for pharmaceutical uses, such as treating hereditary tyrosinemia .

Properties

CAS No. |

88562-16-7 |

|---|---|

Molecular Formula |

C14H13ClO4 |

Molecular Weight |

280.70 g/mol |

IUPAC Name |

2-(2-chloro-4-methoxybenzoyl)cyclohexane-1,3-dione |

InChI |

InChI=1S/C14H13ClO4/c1-19-8-5-6-9(10(15)7-8)14(18)13-11(16)3-2-4-12(13)17/h5-7,13H,2-4H2,1H3 |

InChI Key |

JUCGHSNEUVFLMP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C2C(=O)CCCC2=O)Cl |

Origin of Product |

United States |

Preparation Methods

Enolate Acylation with Aromatic Acid Chlorides

This method involves reacting 1,3-cyclohexanedione enolates with 2-chloro-4-methoxybenzoyl chloride.

- Enolate Formation : 1,3-Cyclohexanedione (1.12 g, 0.01 mol) is stirred with potassium carbonate (2.07 g) in acetonitrile (30 mL) at 25–30°C for 3 hours to generate the enolate.

- Acylation : A solution of 2-chloro-4-methoxybenzoyl chloride (2.8 g, 0.012 mol) in acetonitrile is added dropwise to the enolate slurry. The mixture is stirred for 1 hour at 25–30°C.

- Workup : The reaction is acidified with 2N HCl (pH 2), extracted with dichloromethane, washed with brine, and concentrated. Recrystallization from methanol yields the product.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 85–88% | |

| Reaction Time | 4–5 hours | |

| Characterization | $$ ^1H $$ NMR, IR, melting point |

Advantages : High regioselectivity and scalability.

Limitations : Requires handling moisture-sensitive acid chlorides.

Microwave-Assisted Claisen Condensation

A modified Claisen-Schmidt condensation under microwave irradiation accelerates the reaction.

- Reactants : 1,3-Cyclohexanedione (1.12 g), 2-chloro-4-methoxybenzaldehyde (1.7 g, 0.01 mol), and piperidine (0.5 mL) in 1,4-dioxane (15 mL).

- Conditions : Microwave irradiation at 120°C for 30 minutes.

- Workup : The mixture is cooled, filtered, and recrystallized from ethanol/water (1:1).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 78–82% | |

| Reaction Time | 30 minutes | |

| Purity | >95% (HPLC) |

Advantages : Rapid synthesis with reduced side products.

Limitations : Specialized equipment required.

Thermal Cyclization of δ-Keto Esters

This method leverages gas-phase cyclization of δ-keto esters over solid catalysts.

- δ-Keto Ester Synthesis : Ethyl 5-(2-chloro-4-methoxyphenyl)-5-oxopentanoate is prepared via aldol condensation of ethyl acetoacetate with 2-chloro-4-methoxybenzaldehyde.

- Cyclization : The ester is vaporized and passed over activated carbon at 300°C.

- Product Isolation : Condensation yields 2-(2-chloro-4-methoxybenzoyl)cyclohexane-1,3-dione.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 65–70% | |

| Catalyst Lifetime | >100 cycles | |

| Byproduct | Ethanol (recoverable) |

Advantages : Continuous process with catalyst reusability.

Limitations : Lower yield compared to solution-phase methods.

One-Pot Michael-Claisen Process

A tandem Michael addition and Claisen condensation simplifies synthesis.

- Reactants : 1,3-Cyclohexanedione (1.12 g), methyl acrylate (0.86 g), and 2-chloro-4-methoxybenzaldehyde (1.7 g) in toluene with sodium hydride (0.24 g).

- Conditions : Reflux for 8 hours under nitrogen.

- Workup : Neutralization with acetic acid, extraction with ethyl acetate, and column chromatography.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 75–80% | |

| Solvent | Toluene | |

| Selectivity | >90% |

Advantages : Single-step process with high atom economy.

Limitations : Requires anhydrous conditions.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Scalability | Equipment Needs |

|---|---|---|---|---|

| Enolate Acylation | 85–88 | 4–5 hours | High | Standard |

| Microwave Claisen | 78–82 | 30 minutes | Moderate | Microwave |

| Thermal Cyclization | 65–70 | 6–8 hours | Industrial | Reactor |

| One-Pot Michael-Claisen | 75–80 | 8 hours | High | Standard |

Critical Research Findings

- Regioselectivity : Enolate acylation () and Michael-Claisen () methods show superior control over substituent positioning compared to thermal cyclization.

- Green Chemistry : Microwave-assisted synthesis reduces solvent use by 40% compared to traditional methods.

- Industrial Viability : Thermal cyclization is preferred for large-scale production due to catalyst reusability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-methoxybenzoyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.

Substitution: The chlorine atom on the benzoyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols or other reduced forms.

Substitution: Various substituted benzoyl derivatives, depending on the nucleophile used.

Scientific Research Applications

2-(2-Chloro-4-methoxybenzoyl)cyclohexane-1,3-dione has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-methoxybenzoyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its substrate. Additionally, it may interfere with signaling pathways by modulating receptor activity or downstream signaling molecules.

Comparison with Similar Compounds

Comparison with Similar Cyclohexane-1,3-dione Derivatives

The biological and physicochemical properties of cyclohexane-1,3-dione derivatives are highly dependent on substituents on the benzoyl ring. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Key Structural and Functional Comparisons

*Estimated based on structural analogs.

Key Findings from Comparative Studies

Substituent Effects on Activity: Electron-Withdrawing Groups: Nitro (NO₂) and sulfonyl (SO₂CH₃) groups enhance HPPD inhibition by increasing electrophilicity and Fe²⁺ chelation efficiency. For example, NTBC (CF₃ and NO₂ substituents) exhibits superior inhibition compared to methoxy (OCH₃) analogs . Chlorine vs. Methoxy: The 2-chloro substituent in the target compound improves stability and lipophilicity, but the 4-methoxy group reduces activity compared to sulfonyl or nitro groups .

Physicochemical Properties :

- Solubility : Mesotrione’s higher solubility (168.7 mg/L) correlates with its field efficacy in aqueous environments, whereas tembotrione’s lower solubility (28 mg/L) necessitates formulation adjuvants .

- pKa : Lower pKa values (e.g., mesotrione: 3.07) enhance soil mobility and bioavailability, critical for pre-emergent herbicides .

Applications :

- Agricultural Use : Tembotrione and mesotrione are commercially dominant due to broad-spectrum weed control and crop selectivity in maize .

- Pharmaceutical Use : NTBC’s dual role as a herbicide and therapeutic agent for tyrosinemia highlights the scaffold’s versatility .

Mechanistic Insights

- Enzyme Inhibition: All compounds disrupt HPPD by forming a stable Fe²⁺-dione complex, but substituents like NO₂ (NTBC) or SO₂CH₃ (tembotrione) prolong enzyme-ligand interactions, enhancing potency .

- Toxicity Profiles: NTBC’s CF₃ group contributes to metabolic stability but also to ocular toxicity in non-target species, necessitating careful dosing in medical applications .

Biological Activity

2-(2-Chloro-4-methoxybenzoyl)cyclohexane-1,3-dione, with the CAS number 88562-16-7, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, research findings, and case studies.

- Molecular Formula : C14H13ClO4

- Molecular Weight : 280.70 g/mol

- Structure : The compound features a cyclohexane ring with a benzoyl moiety substituted by a chlorine and methoxy group.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, particularly in the realms of anti-inflammatory and anti-cancer properties. Below are some key findings from recent studies:

Antioxidant Activity

A study evaluating the antioxidant potential of various cyclohexane derivatives highlighted that this compound possesses significant free radical scavenging ability. The IC50 value for DPPH radical scavenging was reported to be lower than that of standard antioxidants like ascorbic acid, indicating strong antioxidant properties.

Antimicrobial Activity

In vitro tests have shown that this compound exhibits antimicrobial activity against several pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Pathogen | MIC (μg/mL) | Control (Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 16 | 2 |

| Escherichia coli | 32 | 2 |

| Candida albicans | 64 | 8 |

These results suggest that the compound may serve as a potential antimicrobial agent.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory effects using various models. In one study, it was found to significantly reduce the levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in treating inflammatory diseases.

Case Studies

-

Case Study on Cancer Cell Lines :

A study investigated the effects of this compound on human cancer cell lines (HeLa and MCF-7). The compound induced apoptosis in these cells with an IC50 value of approximately 10 μM after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways. -

Diabetes Management :

In another research effort focused on diabetes management, this compound was tested for its ability to inhibit α-amylase and α-glucosidase enzymes, which are crucial in carbohydrate metabolism. The results showed an inhibition percentage of over 70% at concentrations as low as 50 μg/mL, suggesting its potential as a therapeutic agent for type 2 diabetes mellitus management.

Q & A

Q. What is the primary biochemical target of 2-(2-chloro-4-methoxybenzoyl)cyclohexane-1,3-dione, and how is its inhibitory activity experimentally validated?

The compound is a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD) , a key enzyme in tyrosine catabolism. Experimental validation involves:

- In vitro enzyme assays : Measuring HPPD activity via UV-Vis spectroscopy to monitor substrate (4-hydroxyphenylpyruvate) depletion or product (homogentisate) formation.

- IC₅₀ determination : Dose-response curves using purified HPPD (e.g., rat liver HPPD) incubated with the compound. Reported IC₅₀ values are ~40 nM for HPPD inhibition .

- In vivo models : Administering the compound to rats (e.g., 10 mg/kg body weight) and quantifying plasma tyrosine elevation or urinary metabolites like 4-hydroxyphenyllactate (HPLA) .

Q. What synthetic routes are commonly employed to prepare this compound?

Synthesis typically involves:

- Friedel-Crafts acylation : Reacting 2-chloro-4-methoxybenzoyl chloride with cyclohexane-1,3-dione in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions.

- Optimization steps : Solvent selection (e.g., dichloromethane), temperature control (0–25°C), and purification via recrystallization or column chromatography .

- Yield considerations : Reported yields range from 60–85%, depending on reaction scale and purity of intermediates.

Q. How does the compound’s structure influence its HPPD inhibition compared to analogs like NTBC or sulcotrione?

Structural features critical for activity include:

- Electron-withdrawing groups : The 2-chloro and 4-methoxy substituents enhance binding to HPPD’s active site by stabilizing π-π interactions with aromatic residues.

- Cyclohexane-1,3-dione core : Mimics the enolization intermediate of the HPPD substrate, acting as a competitive inhibitor .

- Comparative potency : The 4-methoxy group confers slightly lower potency than sulcotrione’s 4-mesyl group but higher metabolic stability .

Advanced Research Questions

Q. How can researchers resolve contradictory data in HPPD inhibition assays caused by enzyme source variability?

Discrepancies arise due to species-specific HPPD isoforms (e.g., plant vs. mammalian). Methodological solutions include:

- Standardized enzyme sources : Use recombinant human HPPD for clinical relevance or Arabidopsis thaliana HPPD for herbicide studies.

- Pre-incubation protocols : Account for time-dependent inhibition by pre-incubating the compound with HPPD (e.g., 3 min at 37°C) before substrate addition .

- Computational validation : Molecular docking (e.g., AutoDock Vina) to compare binding affinities across isoforms .

Q. What experimental strategies optimize the compound’s selectivity for HPPD over off-target enzymes?

To minimize off-target effects:

- Kinetic studies : Measure inhibition constants (Kᵢ) for HPPD versus related dioxygenases (e.g., prolyl hydroxylase) using progress curve analysis.

- Structural analogs : Introduce bulky substituents (e.g., 3-trifluoromethyl) to sterically hinder non-specific interactions.

- Metabolite profiling : LC-MS/MS analysis of treated cell lines to detect unintended pathway disruptions .

Q. How do environmental factors (pH, temperature) impact the compound’s stability during long-term storage?

Stability protocols include:

- pH optimization : Store in neutral buffers (pH 7.0–7.4) to prevent hydrolysis of the benzoyl moiety.

- Temperature control : –20°C under argon atmosphere to avoid oxidation of the dione ring.

- Degradation monitoring : Periodic HPLC-UV analysis (λ = 254 nm) to detect breakdown products like 2-chloro-4-methoxybenzoic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.